molecular formula C9H18O3 B3049465 1,3-Dioxane-5-methanol, 5-ethyl-2,2-dimethyl- CAS No. 20761-68-6

1,3-Dioxane-5-methanol, 5-ethyl-2,2-dimethyl-

Cat. No. B3049465
CAS RN: 20761-68-6
M. Wt: 174.24 g/mol
InChI Key: RUUJECRHYIYRSH-UHFFFAOYSA-N
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Patent
US06096692

Procedure details

In a 3-liter reaction vessel, 292.1 g (2.18 mol) of trimethylolpropane, 474.0 g (8.17 mol) of acetone, 6.0 g (0.0315 mol) of p-toluene sulfonic acid monohydrate, and 900 ml of hexane were placed and refluxed for 24 hours with removing the formed water off the reaction system. The reaction product was neutralized with aqueous solution of sodium hydroxide, and distilled under a reduced pressure to give 5-hydroxymethyl-5-ethyl-2,2-dimethyl-1,3-dioxane.
Quantity
292.1 g
Type
reactant
Reaction Step One
Quantity
474 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][CH3:5])[OH:2].[CH3:10][C:11]([CH3:13])=O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CCCCCC>[OH:2][CH2:1][C:3]1([CH2:4][CH3:5])[CH2:8][O:9][C:11]([CH3:13])([CH3:10])[O:7][CH2:6]1 |f:2.3|

Inputs

Step One
Name
Quantity
292.1 g
Type
reactant
Smiles
C(O)C(CC)(CO)CO
Name
Quantity
474 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
6 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
900 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
with removing the formed water off the reaction system
DISTILLATION
Type
DISTILLATION
Details
distilled under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCC1(COC(OC1)(C)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.